

# An In-depth Technical Guide to Methyl 2,4-dimethylbenzoate

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## Compound of Interest

Compound Name: Methyl 2,4-dimethylbenzoate

CAS No.: 23617-71-2

Cat. No.: B1585506

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## Introduction

**Methyl 2,4-dimethylbenzoate**, with the International Union of Pure and Applied Chemistry (IUPAC) name **methyl 2,4-dimethylbenzoate**, is a substituted aromatic ester that serves as a versatile building block in organic synthesis. Its structural framework, featuring a benzene ring functionalized with two methyl groups and a methyl ester, provides a unique combination of steric and electronic properties. This makes it a valuable intermediate in the synthesis of a wide range of more complex molecules, including active pharmaceutical ingredients (APIs), fragrances, and agrochemicals.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **methyl 2,4-dimethylbenzoate**, with a particular focus on its relevance to drug discovery and development.

## Chemical and Physical Properties

**Methyl 2,4-dimethylbenzoate** is a solid at room temperature. A summary of its key chemical and physical properties is presented in Table 1.

| Property          | Value  | Source |
|-------------------|--|--------|
| IUPAC Name        | methyl 2,4-dimethylbenzoate                    |        |
| CAS Number        | 23617-71-2                                     | [2]    |
| Molecular Formula | C <sub>10</sub> H <sub>12</sub> O <sub>2</sub> | [2]    |
| Molecular Weight  | 164.20 g/mol                                   | [2]    |
| Appearance        | Solid  | [2]    |
| InChI Key         | QQCLNRPRQRDMCK-<br>UHFFFAOYSA-N                | [2]    |
| SMILES            | O=C(OC)C1=C(C)C=C(C)C=C<br>1                   | [2]    |

## Synthesis of Methyl 2,4-dimethylbenzoate

The most common and straightforward method for the synthesis of **methyl 2,4-dimethylbenzoate** is the Fischer esterification of its parent carboxylic acid, 2,4-dimethylbenzoic acid, with methanol in the presence of an acid catalyst.

### Fischer Esterification: A Mechanistic Overview

Fischer esterification is a classic organic reaction that involves the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[3] The reaction is an equilibrium process, and to achieve a high yield of the ester, the equilibrium must be shifted towards the products. This is typically achieved by using a large excess of the alcohol or by removing water as it is formed.[4]

The mechanism of the Fischer esterification proceeds through several key steps:

- Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.
- Nucleophilic attack by the alcohol: The lone pair of electrons on the oxygen atom of the alcohol attacks the protonated carbonyl carbon.

- Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
- Elimination of water: A molecule of water is eliminated, forming a protonated ester.
- Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

The following diagram illustrates the workflow for the synthesis of **methyl 2,4-dimethylbenzoate** via Fischer esterification.



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Caption: Workflow for the synthesis of **methyl 2,4-dimethylbenzoate**.

## Experimental Protocol for Fischer Esterification

The following is a detailed, step-by-step methodology for the synthesis of **methyl 2,4-dimethylbenzoate**, adapted from standard Fischer esterification procedures.<sup>[5][6]</sup>

Materials:

- 2,4-Dimethylbenzoic acid
- Methanol (anhydrous)
- Concentrated sulfuric acid (H<sub>2</sub>SO<sub>4</sub>)
- Diethyl ether or Dichloromethane
- Saturated sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

- Round-bottom flask
- Reflux condenser
- Heating mantle or water bath
- Separatory funnel
- Beakers and Erlenmeyer flasks
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask, combine 2,4-dimethylbenzoic acid (1.0 eq) and a large excess of anhydrous methanol (e.g., 10-20 eq).
- **Catalyst Addition:** While stirring the mixture, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
- **Reflux:** Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 65-70°C) using a heating mantle or water bath. Allow the reaction to proceed for 1-2 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
- **Work-up:**
  - Cool the reaction mixture to room temperature.
  - Carefully pour the mixture into a separatory funnel containing water.
  - Extract the aqueous layer with diethyl ether or dichloromethane (3 x volumes of the reaction mixture).
  - Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
- **Purification:** The crude **methyl 2,4-dimethylbenzoate** can be purified by distillation under reduced pressure or by column chromatography on silica gel to yield the pure product.

## Applications in Drug Discovery and Development

The 2,4-dimethylbenzoic acid scaffold and its derivatives are recognized as important building blocks in medicinal chemistry.[7] While specific drugs directly derived from **methyl 2,4-dimethylbenzoate** are not prominently featured in clinical pipelines, the core structure is a key component in the design of various biologically active molecules.

## Role as a Molecular Scaffold

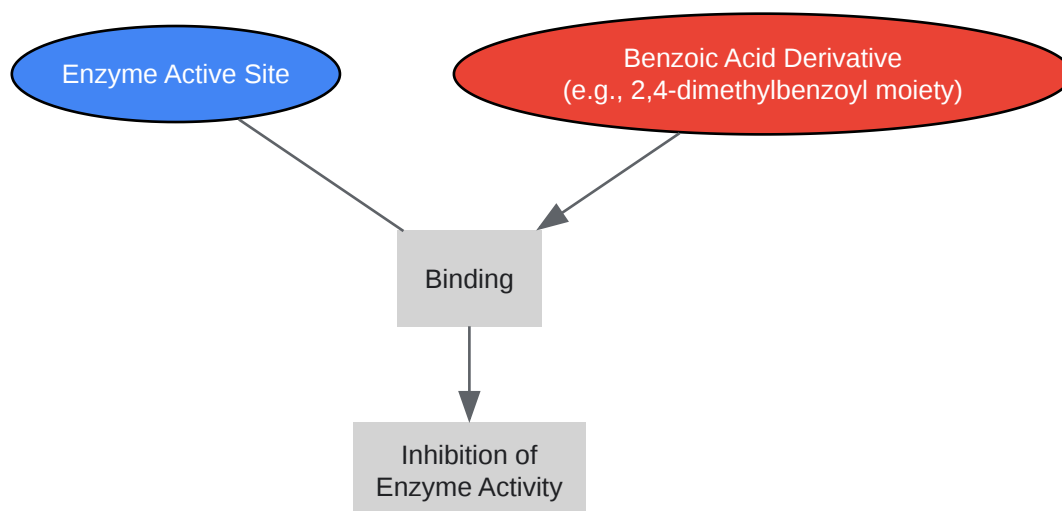
The 2,4-dimethylbenzoyl group can be incorporated into larger molecules to modulate their physicochemical properties, such as lipophilicity and metabolic stability. The methyl groups can provide steric hindrance that influences the binding of the molecule to its biological target and can also block sites of metabolism, thereby increasing the compound's half-life.

## Enzyme Inhibition

Benzoic acid derivatives have been widely explored as inhibitors of various enzymes implicated in disease. For instance, derivatives of benzoic acid have been investigated as inhibitors of:

- **Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE):** Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease.[8]
- **Human Carbonic Anhydrases (hCAs):** These enzymes are involved in various physiological processes, and their inhibition has therapeutic potential in conditions like glaucoma and certain types of cancer.[9]
- **Slingshot (SSH) phosphatases:** These enzymes are involved in cell migration, and their inhibition is being explored as a potential anti-cancer strategy.[10]

The following diagram illustrates the general principle of using a benzoic acid derivative as an enzyme inhibitor.



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Caption: Benzoic acid derivatives as enzyme inhibitors.

## Precursor to Active Pharmaceutical Ingredients

2,4-Dimethylbenzoic acid and its esters serve as intermediates in the synthesis of more complex pharmaceutical agents.[11] For example, the parent acid is a known metabolite of pseudocumene (1,2,4-trimethylbenzene) and has been noted for its antibacterial activity.[12] The ester, **methyl 2,4-dimethylbenzoate**, can be readily hydrolyzed back to the carboxylic acid or can undergo further transformations at the ester group to be incorporated into a larger drug molecule.

## Conclusion

**Methyl 2,4-dimethylbenzoate** is a readily accessible and synthetically versatile chemical building block. Its straightforward synthesis via Fischer esterification makes it an attractive starting material for a variety of chemical transformations. In the realm of drug discovery and development, the 2,4-dimethylbenzoyl scaffold holds significant potential for the design of novel therapeutics, particularly in the area of enzyme inhibition. As our understanding of the molecular basis of diseases continues to grow, the strategic use of such well-defined chemical scaffolds will undoubtedly play a crucial role in the development of the next generation of medicines.

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